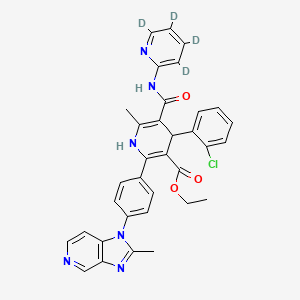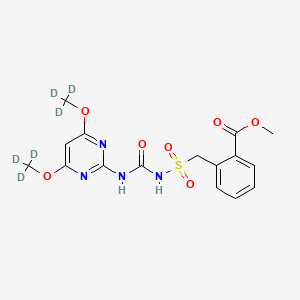
Bensulfuron-methyl-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bensulfuron-methyl-d6 is a deuterated form of Bensulfuron-methyl, a sulfonylurea herbicide. This compound is primarily used as an internal standard for the determination of pesticide residues by liquid chromatography-mass spectrometry (LC-MS) . Bensulfuron-methyl itself is widely used in agriculture to control broadleaf and sedge weeds in rice fields .
Preparation Methods
The synthesis of Bensulfuron-methyl-d6 involves the incorporation of deuterium atoms into the Bensulfuron-methyl molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the methyl ester of 2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluic acid.
Deuteration: The methyl ester is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.
Purification: The final product, this compound, is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Bensulfuron-methyl-d6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonylurea group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents such as hydrogen peroxide, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bensulfuron-methyl-d6 has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in LC-MS for the accurate quantification of pesticide residues in environmental and biological samples.
Environmental Studies: Research on the degradation and persistence of this compound in soil and water helps in understanding its environmental impact and developing bioremediation strategies.
Mechanism of Action
Bensulfuron-methyl-d6 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved in this mechanism include the ALS enzyme and the associated biosynthetic pathways for valine, leucine, and isoleucine.
Comparison with Similar Compounds
Bensulfuron-methyl-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include other sulfonylurea herbicides such as:
Nicosulfuron: Used for controlling grass weeds in maize.
Halosulfuron-methyl: Effective against broadleaf weeds and nutsedge in various crops.
Pyrazosulfuron: Used in rice fields for controlling broadleaf and sedge weeds.
Ethoxysulfuron: Applied in sugarcane and rice for weed control.
These compounds share a similar mode of action by inhibiting the ALS enzyme but differ in their specific chemical structures and applications.
Properties
Molecular Formula |
C16H18N4O7S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)/i1D3,2D3 |
InChI Key |
XMQFTWRPUQYINF-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


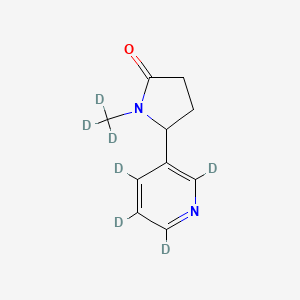
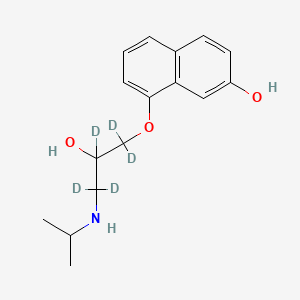
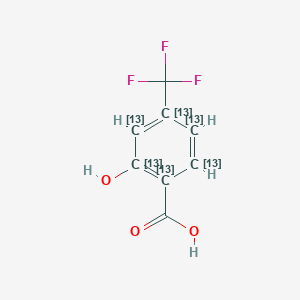

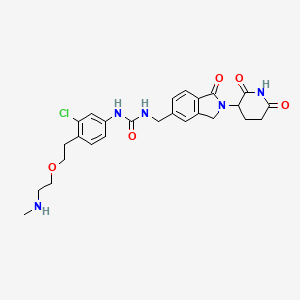

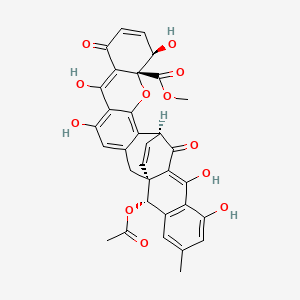


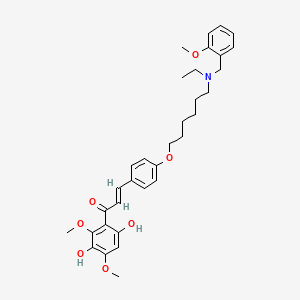
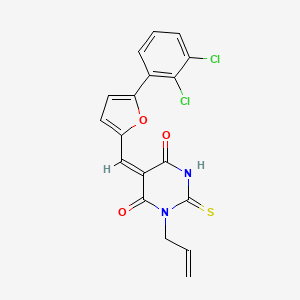
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)

